REACTION_CXSMILES
|
[CH:1]1([CH2:4][C:5]([F:11])([F:10])[C:6](OC)=[O:7])[CH2:3][CH2:2]1.[BH4-].[Na+]>C(O)C>[CH:1]1([CH2:4][C:5]([F:11])([F:10])[CH2:6][OH:7])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)CC(C(=O)OC)(F)F
|
Name
|
|
Quantity
|
605 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred in the cold for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
stored in the freezer for several days
|
Type
|
CUSTOM
|
Details
|
The cold reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched by the dropwise addition of 2M HCl until no further gas evolution
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with four portions of ether
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvents removed by distillation at atm
|
Type
|
CUSTOM
|
Details
|
pressure to give a solution of the product in ethanol
|
Type
|
CUSTOM
|
Details
|
This solution was partitioned between pentane and water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with three portions of pentane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvents removed by distillation at atm
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |